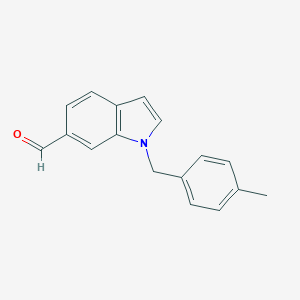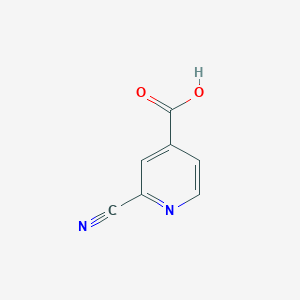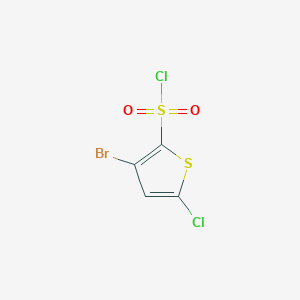
4-Éthylsalicylaldéhyde
Vue d'ensemble
Description
4-Ethylsalicylaldehyde: is an organic compound with the molecular formula C9H10O2 . It is a derivative of salicylaldehyde, where an ethyl group is substituted at the fourth position of the benzene ring. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .
Applications De Recherche Scientifique
4-Ethylsalicylaldehyde has diverse applications in scientific research:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Ethylsalicylaldehyde can be synthesized through several methods. One common approach involves the formylation of 4-ethylphenol using the Reimer-Tiemann reaction. This reaction typically uses chloroform and a strong base, such as sodium hydroxide, under reflux conditions to introduce the formyl group at the ortho position relative to the hydroxyl group .
Industrial Production Methods: Industrial production of 4-Ethylsalicylaldehyde often involves the Duff reaction, which uses hexamethylenetetramine and an acid catalyst to achieve formylation. This method is preferred for large-scale production due to its efficiency and high yield .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Ethylsalicylaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-ethylsalicylic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction of 4-Ethylsalicylaldehyde can yield 4-ethylsalicyl alcohol using reducing agents such as sodium borohydride.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming Schiff bases when reacted with primary amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Primary amines in ethanol under reflux conditions.
Major Products Formed:
Oxidation: 4-Ethylsalicylic acid.
Reduction: 4-Ethylsalicyl alcohol.
Substitution: Schiff bases (imine derivatives).
Mécanisme D'action
The mechanism of action of 4-Ethylsalicylaldehyde derivatives involves the inhibition of several key enzymes. For instance, thiosemicarbazones derived from 4-Ethylsalicylaldehyde have shown potent inhibitory effects on cholinesterases, carbonic anhydrases, and α-glycosidase enzymes. These inhibitory actions are crucial for their potential therapeutic applications.
Comparaison Avec Des Composés Similaires
Salicylaldehyde: The parent compound, differing by the absence of the ethyl group.
4-Methoxysalicylaldehyde: Similar structure with a methoxy group instead of an ethyl group.
4-Hydroxysalicylaldehyde: Contains a hydroxyl group at the fourth position instead of an ethyl group.
Uniqueness: 4-Ethylsalicylaldehyde is unique due to its ethyl substitution, which can influence its reactivity and interaction with biological targets. This substitution can enhance its lipophilicity, potentially improving its ability to cross biological membranes and interact with hydrophobic sites on enzymes.
Propriétés
IUPAC Name |
4-ethyl-2-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-2-7-3-4-8(6-10)9(11)5-7/h3-6,11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHKLSRUKZUYUAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70437026 | |
| Record name | 4-Ethyl-2-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70437026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161876-64-8 | |
| Record name | 4-Ethyl-2-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70437026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














